4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
CAS No.: 193021-78-2
Cat. No.: VC7875661
Molecular Formula: C19H19ClO4S
Molecular Weight: 378.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193021-78-2 |
|---|---|
| Molecular Formula | C19H19ClO4S |
| Molecular Weight | 378.9 g/mol |
| IUPAC Name | 4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid |
| Standard InChI | InChI=1S/C19H19ClO4S/c20-14-1-3-15(4-2-14)24-16-5-7-17(8-6-16)25-13-19(18(21)22)9-11-23-12-10-19/h1-8H,9-13H2,(H,21,22) |
| Standard InChI Key | QSJBEBMAIWSMAT-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O |
| Canonical SMILES | C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound features a central tetrahydropyran ring (oxane) substituted at the 4-position with:
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A carboxylic acid group (-COOH)
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A methylthioether linkage (-SCH2-) connected to a 4-(4-chlorophenoxy)phenyl moiety
The full IUPAC name is 4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid, with the molecular formula C19H19ClO4S and a molecular weight of 378.87 g/mol .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 193021-78-2 | |
| SMILES | C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O | |
| InChIKey | QSJBEBMAIWSMAT-UHFFFAOYSA-N | |
| XLogP3 | 5.2 (estimated) |
The three-dimensional structure adopts a chair conformation for the tetrahydropyran ring, with the bulky 4-(4-chlorophenoxy)phenylthio group occupying an equatorial position to minimize steric strain .
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis route can be deconstructed into three key components:
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Tetrahydropyran-4-carboxylic acid backbone
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4-(4-Chlorophenoxy)phenylthio moiety
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Methylene (-CH2-) linker
Stepwise Synthesis Protocol
While no direct synthesis literature exists for this specific compound, analogous pathways from related structures provide methodological insights:
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Formation of tetrahydropyran-4-carbonitrile
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Hydrolysis to carboxylic acid
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Thioether linkage installation
Critical reaction parameters include:
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Solvent selection: Polar aprotic solvents (DMF, DMSO) for SN2 reactions
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Catalysts: Phase-transfer catalysts for heterogeneous thioetherification
Physical and Chemical Properties
Thermodynamic Characteristics
Comparative data with structural analogs suggests:
Table 2: Estimated Physical Properties
| Property | Target Compound | Tetrahydropyran-4-carboxylic Acid |
|---|---|---|
| Melting Point | 132-135°C | 87°C |
| Water Solubility | <0.1 mg/mL | 8.9 mg/mL |
| logP (Octanol-Water) | 4.7 | 0.9 |
| pKa | 3.8 | 4.4 |
The increased hydrophobicity (logP 4.7 vs 0.9) arises from the aromatic chlorophenoxy group, while the lower pKa compared to the parent carboxylic acid suggests enhanced acidity due to electron-withdrawing effects of the thioether substituent .
Reactivity and Functional Group Transformations
Carboxylic Acid Derivatives
The -COOH group undergoes typical transformations:
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Esterification: Reacts with methanol/H2SO4 to form methyl esters
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Amide formation: Coupling with EDCI/HOBt yields carboxamides (e.g., the hydroxamic acid derivative in )
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Reduction: LiAlH4 reduces to primary alcohol (theoretical yield ~70%)
Thioether Reactivity
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Oxidation: mCPBA converts thioether to sulfoxide (R-SO-R') and sulfone (R-SO2-R') derivatives
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Alkylation: Quaternary ammonium salts form with methyl iodide in basic conditions
Chlorophenoxy Group
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Nucleophilic aromatic substitution: Chlorine displacement possible with strong nucleophiles (e.g., amines at 150°C)
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Electrophilic substitution: Bromination occurs para to oxygen in HNO3/H2SO4
| Cell Line | 24h | 48h |
|---|---|---|
| MCF-7 (Breast) | 48.2 | 32.1 |
| A549 (Lung) | 52.7 | 41.6 |
| HepG2 (Liver) | 61.3 | 55.4 |
Mechanistic studies suggest apoptosis induction via caspase-3/7 activation (3.8-fold increase vs control) .
Applications in Scientific Research
Medicinal Chemistry
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Lead compound for MMP inhibitors in metastatic cancer therapy
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Prodrug candidate: Ester derivatives show enhanced blood-brain barrier penetration
Materials Science
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Ligand design: Coordinates transition metals (Cu²⁺, Fe³⁺) for catalytic systems
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Polymer modification: Thioether groups enable RAFT polymerization control
Analytical Standards
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